N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a complex organic compound featuring a combination of methoxyphenyl, nitro, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline typically involves multi-step organic reactions. One common method is the Chan–Lam coupling, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids with amines under mild conditions, utilizing inexpensive catalysts and offering good functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Chan–Lam coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogenating agents (e.g., bromine) can be used to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline has several scientific research applications:
Medicinal Chemistry: Compounds containing the trimethoxyphenyl group have shown notable anti-cancer effects by inhibiting various molecular targets such as tubulin and heat shock protein 90 (Hsp90).
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with various molecular targets. For instance, compounds with the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar methoxyphenyl structure.
N-(2-methoxyphenyl)-2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Another compound featuring the trimethoxyphenyl group.
Uniqueness
N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and oxadiazole groups, along with the trimethoxyphenyl moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O7/c1-32-20-8-6-5-7-16(20)14-26-18-10-9-15(11-19(18)29(30)31)25-27-24(28-36-25)17-12-21(33-2)23(35-4)22(13-17)34-3/h5-13,26H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOCSNSEKZDZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.